molecular formula C18H14N2O5 B2541358 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 922066-29-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B2541358
CAS No.: 922066-29-3
M. Wt: 338.319
InChI Key: MEYIWEFBBVSPDF-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The isoindolinone structure can be reduced to form the corresponding amine.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced isoindolinone derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and isoindolinone moieties This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIWEFBBVSPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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